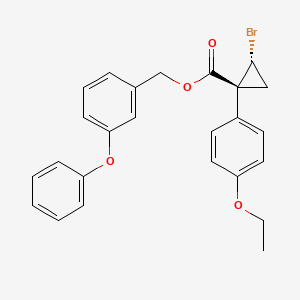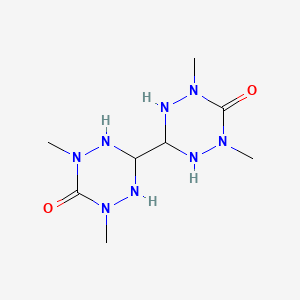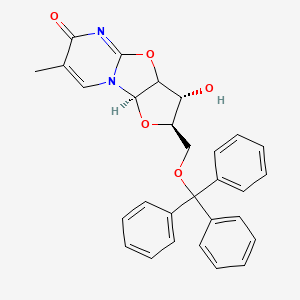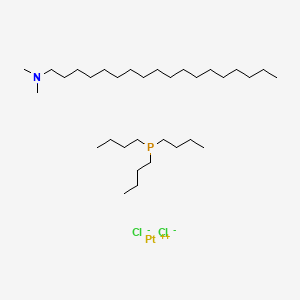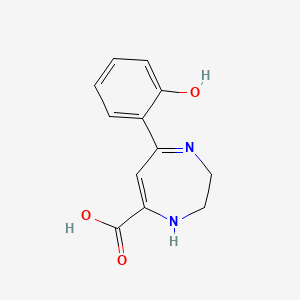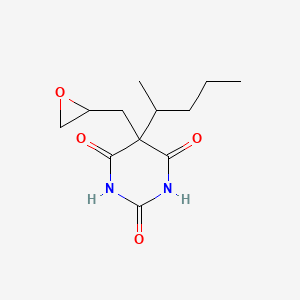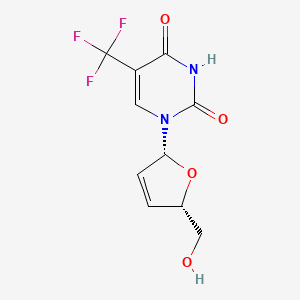
Thymidine, 2',3'-didehydro-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is known for its potential antiviral properties, particularly against HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- involves multiple steps. The starting material is typically thymidine, which undergoes dehydrogenation and fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can revert the compound to its original state or introduce new functionalities.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Medicine: Its antiviral properties make it a candidate for the development of new therapeutic agents against viral infections, particularly HIV.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, it terminates the elongation process, preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
Comparison with Similar Compounds
Similar Compounds
Thymidine, 2’,3’-didehydro-3’-deoxy-: This compound lacks the trifluoro modification but shares similar antiviral properties.
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV, but with different structural modifications.
Stavudine (d4T): A similar compound with potent antiviral activity but different pharmacokinetic properties.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to its trifluoro modification, which enhances its stability and biological activity. This modification allows for better incorporation into viral DNA and more effective inhibition of reverse transcriptase compared to other nucleoside analogs.
Properties
CAS No. |
21618-68-8 |
|---|---|
Molecular Formula |
C10H9F3N2O4 |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-3-15(9(18)14-8(6)17)7-2-1-5(4-16)19-7/h1-3,5,7,16H,4H2,(H,14,17,18)/t5-,7+/m0/s1 |
InChI Key |
KIFYNCJYLTYWRU-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
